molecular formula C27H24N4O8S B11088010 N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide

Cat. No.: B11088010
M. Wt: 564.6 g/mol
InChI Key: YQNYFSYIUBTVLG-UHFFFAOYSA-N
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Description

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes cyano groups, benzodioxole, sulfamoyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with suitable dihalides under basic conditions.

    Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.

    Reduction: Reduction reactions can target the cyano groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.

Medicine

Industry

In the industrial sector, the compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide likely involves binding to specific molecular targets, such as enzymes or receptors. The cyano and sulfamoyl groups may interact with active sites, inhibiting the function of the target protein. This can lead to modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-dimethoxyphenyl)sulfamoyl]-4-methoxybenzamide
  • N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-ethoxybenzamide

Uniqueness

The unique combination of functional groups in N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide provides distinct chemical properties, such as specific binding affinities and reactivity patterns, which may offer advantages in certain applications over similar compounds.

Properties

Molecular Formula

C27H24N4O8S

Molecular Weight

564.6 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide

InChI

InChI=1S/C27H24N4O8S/c1-4-36-22-9-18(14-29)20(12-24(22)37-5-2)31-40(33,34)26-10-16(6-7-21(26)35-3)27(32)30-19-11-25-23(38-15-39-25)8-17(19)13-28/h6-12,31H,4-5,15H2,1-3H3,(H,30,32)

InChI Key

YQNYFSYIUBTVLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4)OC)OCC

Origin of Product

United States

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